二苯甲酮-5

描述

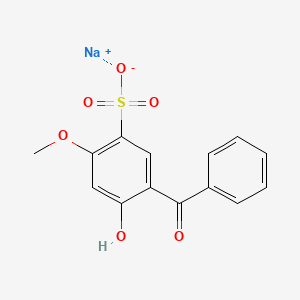

Benzophenone-5, also known as sulisobenzone, is an organic compound widely used in various applications, particularly in the field of sunscreens. It is known for its ability to absorb ultraviolet radiation, thereby protecting the skin from harmful UV rays. This compound is a derivative of benzophenone and is characterized by its sulfonic acid group, which enhances its solubility in water.

作用机制

Target of Action

Benzophenone-5, also known as Sulisobenzone, primarily targets the Estrogen receptor alpha and Estrogen receptor beta . These receptors are part of the nuclear receptor family of intracellular receptors and play crucial roles in the regulation of development, reproduction, and physiology .

Mode of Action

Benzophenone-5 is an ingredient used in sunscreens to absorb UV radiation . It works by absorbing both UVA and UVB rays, thereby protecting the skin from sun damage .

Biochemical Pathways

The biosynthesis of Benzophenone-5 involves the shikimate and the acetate pathways . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .

Pharmacokinetics

It is known that benzophenone-5 is approved by the fda in concentrations of up to 10% . This suggests that it has a good bioavailability when applied topically.

Result of Action

The primary result of Benzophenone-5’s action is the protection of the skin from UV damage . By absorbing both UVA and UVB rays, it prevents these harmful rays from penetrating the skin and causing cellular damage . In addition, Benzophenone-5 has been reported to exhibit anti-hyperuricemic effects .

Action Environment

Benzophenone-5 is widely used in a diverse array of personal care products (PCPs), including sunscreens and many cosmetics . Its action can be influenced by environmental factors such as sunlight exposure and water conditions . For instance, Benzophenones can react rapidly with aqueous chlorine, forming halogenated by-products . The presence of these by-products in the environment and their potential effects on the efficacy and stability of Benzophenone-5 warrant further investigation .

科学研究应用

Benzophenone-5 has a wide range of scientific research applications:

Chemistry: It is used as a photoinitiator in polymer chemistry, where it helps initiate polymerization reactions under UV light.

Biology: Benzophenone-5 is used in biological studies to investigate the effects of UV radiation on biological systems.

Medicine: In the medical field, it is used in the formulation of sunscreens and other dermatological products to protect the skin from UV damage.

Industry: Benzophenone-5 is used in the production of various industrial products, including coatings, adhesives, and plastics, where it acts as a UV stabilizer.

准备方法

Synthetic Routes and Reaction Conditions: Benzophenone-5 can be synthesized through several methods. One common method involves the sulfonation of benzophenone. The reaction typically involves the use of sulfuric acid or chlorosulfonic acid as the sulfonating agents. The reaction conditions often require controlled temperatures to ensure the proper introduction of the sulfonic acid group onto the benzophenone molecule.

Industrial Production Methods: In industrial settings, the production of benzophenone-5 involves large-scale sulfonation processes. The reaction is carried out in reactors where benzophenone is treated with sulfuric acid under controlled conditions. The resulting product is then purified through various techniques such as crystallization or distillation to obtain high-purity benzophenone-5.

化学反应分析

Types of Reactions: Benzophenone-5 undergoes several types of chemical reactions, including:

Oxidation: Benzophenone-5 can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert benzophenone-5 into its corresponding alcohols or other reduced forms.

Substitution: The sulfonic acid group in benzophenone-5 can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced compounds.

相似化合物的比较

Benzophenone-3 (Oxybenzone): Another benzophenone derivative used in sunscreens, known for its UV-absorbing properties.

Benzophenone-4 (Sulisobenzone): Similar to benzophenone-5 but with different solubility and absorption characteristics.

Benzophenone-8 (Dioxybenzone): Used in sunscreens and other UV-protective formulations.

Uniqueness of Benzophenone-5: Benzophenone-5 is unique due to its enhanced water solubility, which makes it particularly suitable for aqueous formulations. Its ability to absorb both UVA and UVB radiation makes it a versatile and effective UV filter in various applications.

属性

CAS 编号 |

6628-37-1 |

|---|---|

分子式 |

C14H12NaO6S |

分子量 |

331.30 g/mol |

IUPAC 名称 |

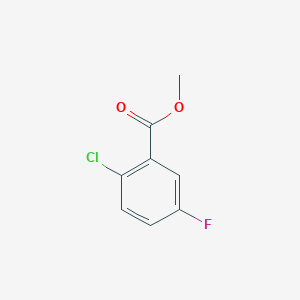

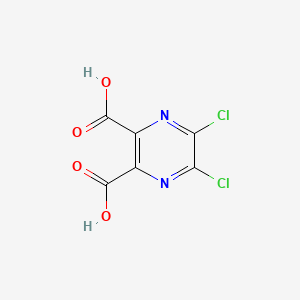

5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid |

InChI |

InChI=1S/C14H12O6S.Na/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9;/h2-8,15H,1H3,(H,17,18,19); |

InChI 键 |

YCSKILQQVIHGJI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)[O-].[Na+] |

规范 SMILES |

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O.[Na] |

颜色/形态 |

Light-tan powder |

熔点 |

145 °C |

Key on ui other cas no. |

6628-37-1 |

物理描述 |

Dry Powder Light tan solid; [Merck Index] |

Pictograms |

Irritant |

相关CAS编号 |

6628-37-1 (mono-hydrochloride salt) |

溶解度 |

In water, 2.5X10+5 mg/L at 25 °C 1 g dissolves in 2 mL methanol, 3.3 mL ethanol, 4 mL water, 100 mL ethyl acetate. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does benzophenone-5 exert its anti-hyperuricemic effect?

A1: Benzophenone-5 demonstrates its anti-hyperuricemic effect through a multifaceted mechanism. Research indicates that it inhibits xanthine oxidase (XOD) [], an enzyme involved in uric acid production. Additionally, it upregulates organic anion transporter 1 (OAT1) and downregulates glucose transporter 9 (GLUT9) [], further contributing to the regulation of uric acid levels in the body.

Q2: What is the molecular formula, weight, and relevant spectroscopic data for benzophenone-5?

A2: Benzophenone-5 (2-hydroxy-4-methoxybenzophenone-5-sulfonic acid) possesses the molecular formula C14H12O6S and a molecular weight of 308.32 g/mol. Spectroscopic characterization typically involves techniques such as UV-Vis spectroscopy, showing strong absorbance in the UV region, and NMR, providing detailed structural information.

Q3: How does benzophenone-5 perform as a UV filter in different materials and conditions?

A3: Benzophenone-5 is recognized for its UV-absorbing properties and is frequently incorporated into various materials for UV protection. Studies demonstrate its efficacy in polypropylene, enhancing its anti-photoaging capabilities []. Research also highlights its effectiveness in hair care products, protecting hair from atmospheric agents and light damage [].

Q4: Does benzophenone-5 exhibit any catalytic properties relevant to chemical synthesis?

A4: While not typically recognized for pronounced catalytic activity, benzophenone-type molecules, in general, can participate in photochemical reactions. Research exploring their photoinduced DNA cleavage potential sheds light on their reactivity and potential applications in photochemistry [].

Q5: Have QSAR models been developed for benzophenone derivatives, and what insights do they provide?

A5: Yes, Quantitative Structure-Activity Relationship (QSAR) models have been employed to assess the percutaneous exposure and potential irritancy of benzophenone derivatives, including benzophenone-5, in cosmetic applications []. These models contribute to understanding the relationship between chemical structure and biological activity, facilitating safety assessments.

Q6: How do structural modifications, like quaternization, affect the properties of benzophenone derivatives?

A6: Studies investigating the transdermal permeation of benzophenone derivatives reveal that quaternization significantly impacts their ability to penetrate the skin. Quaternized derivatives exhibit limited skin permeability compared to their non-quaternized counterparts [].

Q7: Are there specific formulation strategies employed to enhance the stability or delivery of benzophenone-5?

A7: Research highlights the use of layered double hydroxides (LDHs) as a host material to improve the UV-protective capacity and photostability of benzophenone-5 in applications like polypropylene [].

Q8: What are the regulatory considerations surrounding the use of benzophenone-5 in consumer products?

A8: The use of benzophenone-5 in cosmetics and sunscreens is subject to regulatory oversight by bodies like the United States Food and Drug Administration (FDA) and European regulations []. These regulations aim to ensure the safety and efficacy of products containing benzophenone-5.

Q9: Has the absorption, distribution, metabolism, and excretion (ADME) profile of benzophenone-5 been investigated?

A9: While comprehensive ADME studies specifically focused on benzophenone-5 might be limited in the provided literature, research on related benzophenone derivatives offers insights into their potential for skin penetration and systemic exposure [, ].

Q10: Are there studies demonstrating the anti-inflammatory effect of benzophenone-5?

A10: Research using the phorbol-myristate-acetate test in mice revealed that benzophenone-5 exhibits a significant anti-inflammatory effect, inhibiting edema formation [].

Q11: Is there evidence of resistance mechanisms developing against benzophenone-5's biological activities?

A11: The provided research does not delve into resistance mechanisms specifically related to benzophenone-5.

Q12: What are the known toxicological concerns associated with benzophenone-5?

A12: While benzophenone-5 is generally considered safe for its intended uses, studies highlight the potential for allergic contact dermatitis [, ]. Comprehensive toxicological assessments continue to be crucial in understanding potential long-term effects.

Q13: Have specific drug delivery systems been explored to improve the targeted delivery of benzophenone-5?

A13: The provided research primarily focuses on benzophenone-5 in the context of cosmetics and materials science. Targeted drug delivery systems are not extensively discussed.

Q14: Are there known biomarkers associated with benzophenone-5 exposure or its biological effects?

A14: The provided research does not specifically address biomarkers related to benzophenone-5.

Q15: What analytical techniques are employed for the detection and quantification of benzophenone-5?

A15: Gas chromatography-mass spectrometry (GC-MS) with headspace solid-phase microextraction (HS-SPME) is a sensitive method used to determine residual solvents, like 1,2-dichloroethane, in benzophenone-4, which can also be applied to benzophenone-5 []. Ultra-performance liquid chromatography (UPLC) is another technique for simultaneous determination of benzophenone-5 and other UV absorbers in cosmetics [].

Q16: What is the environmental fate and potential impact of benzophenone-5?

A16: Research indicates that benzophenone-type compounds, including benzophenone-5, can persist in treated wastewater and potentially reach groundwater during recharge, raising concerns about their environmental impact [].

Q17: How does the solubility of benzophenone-5 in different media affect its applications?

A17: The solubility of benzophenone-5 can influence its incorporation into various formulations and its performance. For example, its solubility in cosmetic formulations will affect its distribution and efficacy as a UV filter.

Q18: Have the analytical methods used for benzophenone-5 analysis been validated?

A18: The research emphasizes the importance of analytical method validation, as seen in the study employing GC-MS to determine residual solvents in benzophenone-4. The method demonstrated good linearity, recovery, and precision, ensuring reliable and accurate measurements [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[3.4]octane-2-carboxylic acid](/img/structure/B1371473.png)

![1-[2-(diethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1371475.png)